molecular formula C11H13BBrNO2S B13344248 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile CAS No. 916454-56-3

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

Cat. No.: B13344248
CAS No.: 916454-56-3
M. Wt: 314.01 g/mol
InChI Key: MUMJWRWUEMLGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is an organic compound that features a brominated thiophene ring substituted with a dioxaborolane group and a nitrile group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 50-100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and dioxaborolane group enable the compound to undergo substitution and cross-coupling reactions, respectively. These reactions facilitate the formation of new chemical bonds, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole: Similar structure with a thiazole ring instead of a thiophene ring.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,1,3-benzothiadiazole: Contains two dioxaborolane groups and a benzothiadiazole core.

    2-Methoxypyridine-5-boronic acid pinacol ester: Features a pyridine ring with a boronic acid ester group.

Uniqueness

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is unique due to its combination of a brominated thiophene ring, a dioxaborolane group, and a nitrile group. This unique structure provides distinct reactivity and versatility in organic synthesis, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

916454-56-3

Molecular Formula

C11H13BBrNO2S

Molecular Weight

314.01 g/mol

IUPAC Name

5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C11H13BBrNO2S/c1-10(2)11(3,4)16-12(15-10)7-5-9(13)17-8(7)6-14/h5H,1-4H3

InChI Key

MUMJWRWUEMLGFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.